molecular formula C20H16Cl2N4O4 B13364705 4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B13364705
M. Wt: 447.3 g/mol
InChI Key: KXAFKJYNYYUPMV-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes dichlorophenyl, methoxyethyl, and nitrophenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy-phenyl-methyl)-biphenyl
  • 4-(chloro-phenyl-methyl)-biphenyl
  • 4-biphenyl-4-yl-2-(4-methoxy-phenyl)-6-phenyl-pyridine

Uniqueness

Compared to similar compounds, 4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C20H16Cl2N4O4

Molecular Weight

447.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H16Cl2N4O4/c1-30-8-7-25-19(14-6-5-12(21)10-15(14)22)16-17(23-24-18(16)20(25)27)11-3-2-4-13(9-11)26(28)29/h2-6,9-10,19H,7-8H2,1H3,(H,23,24)

InChI Key

KXAFKJYNYYUPMV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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